molecular formula C13H14N2O3 B11868453 6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B11868453
M. Wt: 246.26 g/mol
InChI Key: KXKHZQMZXVVCDX-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that features a cinnoline core structure. This compound is notable for its tert-butyl group, which imparts unique chemical properties and reactivity patterns. The cinnoline core is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable ester, followed by cyclization using a base or acid catalyst. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of robust catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at positions adjacent to the nitrogen atoms in the cinnoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The tert-butyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The cinnoline core structure may interact with nucleic acids or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, this compound shares the tert-butyl group but differs in its core structure.

    2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another compound with antioxidant activity, used in various industrial applications.

    2,6-Di-tert-butylphenol: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

Uniqueness

6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its cinnoline core, which imparts specific reactivity and potential biological activity. The presence of the tert-butyl group further enhances its stability and modifies its interaction with other molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

6-tert-butyl-4-oxo-1H-cinnoline-3-carboxylic acid

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)7-4-5-9-8(6-7)11(16)10(12(17)18)15-14-9/h4-6H,1-3H3,(H,14,16)(H,17,18)

InChI Key

KXKHZQMZXVVCDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NN=C(C2=O)C(=O)O

Origin of Product

United States

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